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Compound of Interest

Compound Name: 3-Hydroxy-4-methoxybenzonitrile

Cat. No.: B193458 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

synthesis of Gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase

inhibitor, utilizing 3-Hydroxy-4-methoxybenzonitrile as a key starting material. The described

synthetic route offers a practical approach for the laboratory-scale preparation of this important

anticancer agent.

Introduction
Gefitinib (Iressa®) is a targeted therapy approved for the treatment of non-small cell lung

cancer (NSCLC) with specific EGFR mutations. Its mechanism of action involves the inhibition

of the EGFR tyrosine kinase, a critical enzyme in signaling pathways that promote tumor cell

growth and proliferation. The synthesis of Gefitinib can be accomplished through various

routes, and this document outlines a common and effective pathway commencing with 3-
Hydroxy-4-methoxybenzonitrile. This multi-step synthesis involves the sequential formation

of key intermediates, culminating in the final active pharmaceutical ingredient.

Overall Synthetic Pathway
The synthesis of Gefitinib from 3-Hydroxy-4-methoxybenzonitrile proceeds through a seven-

step sequence involving O-alkylation, nitration, reduction of the nitro group, hydrolysis of the

nitrile, cyclization to form the quinazolinone core, chlorination, and a final nucleophilic aromatic

substitution.
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Figure 1: Overall synthetic workflow for Gefitinib.

Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis,

including molecular weights of intermediates and reported yields.
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Step
Intermediat
e/Product
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Reported
Yield (%)

1

4-Methoxy-3-

(3-

morpholinopr

opoxy)benzo

nitrile

675126-28-0 C₁₅H₂₀N₂O₃ 276.33 98[1]

2

4-Methoxy-5-

(3-

morpholinopr

opoxy)-2-

nitrobenzonitr

ile

675126-26-8 C₁₅H₁₉N₃O₅ 321.33 84[1]

3

2-Amino-4-

methoxy-5-

(3-

morpholinopr

opoxy)benzo

nitrile

675126-27-9 C₁₅H₂₁N₃O₃ 291.35 84[1]

4

2-Amino-4-

methoxy-5-

(3-

morpholinopr

opoxy)benza

mide

246512-44-7 C₁₅H₂₃N₃O₄ 309.36
Not explicitly

reported

5

7-Methoxy-6-

(3-

morpholinopr

opoxy)quinaz

olin-4(3H)-

one

199327-61-2 C₁₆H₂₁N₃O₄ 319.36
High

(inferred)

6 4-Chloro-7-

methoxy-6-

199327-59-8 C₁₆H₂₀ClN₃O

₃

353.80 Not explicitly

reported
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(3-

morpholinopr

opoxy)quinaz

oline

7 Gefitinib 184475-35-2
C₂₂H₂₄ClFN₄

O₃
446.90 70[2]

Experimental Protocols
Step 1: Synthesis of 4-Methoxy-3-(3-
morpholinopropoxy)benzonitrile (O-Alkylation)
This step involves the alkylation of the hydroxyl group of 3-Hydroxy-4-methoxybenzonitrile
with 4-(3-chloropropyl)morpholine.

Reagents:

3-Hydroxy-4-methoxybenzonitrile (10 g, 67.1 mmol)

4-(3-chloropropyl)morpholine (10.9 g, 66.8 mmol)

Potassium carbonate (K₂CO₃, 16.5 g)

N,N-Dimethylformamide (DMF, 62.5 mL)

Procedure:

Combine 3-Hydroxy-4-methoxybenzonitrile, potassium carbonate, and 4-(3-

chloropropyl)morpholine in DMF in a round-bottom flask.[1]

Heat the reaction mixture to 85°C and stir for 10 hours.[1]

After cooling to room temperature, pour the reaction mixture into a solution of sodium

chloride (8.0 g) in water (40 mL).[1]

Collect the resulting solid by filtration, wash with water, and dry to obtain 4-Methoxy-3-(3-

morpholinopropoxy)benzonitrile.[1]
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Figure 2: O-Alkylation of 3-Hydroxy-4-methoxybenzonitrile.

Step 2: Synthesis of 4-Methoxy-5-(3-
morpholinopropoxy)-2-nitrobenzonitrile (Nitration)
This step introduces a nitro group onto the aromatic ring at the position ortho to the amino

group that will be formed in the subsequent step.

Reagents:

4-Methoxy-3-(3-morpholinopropoxy)benzonitrile (from Step 1)

Concentrated Nitric Acid (70%)

Concentrated Sulfuric Acid (70%)

Procedure:

In a flask, create a mixture of 70% nitric acid and 70% sulfuric acid in a 1:5 volume ratio.[1]

Cool the acid mixture and slowly add 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile while

maintaining the temperature.[3]

Stir the reaction mixture at room temperature for approximately 2 hours, during which a

significant amount of solid will precipitate.[4]

Continue stirring for an additional hour to ensure completion of the reaction.[4]

Pour the reaction mixture into ice water to precipitate the product.[4]

Collect the solid by filtration, wash with water until the pH is neutral, and dry to yield 4-

Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.[4]
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Step 3: Synthesis of 2-Amino-4-methoxy-5-(3-
morpholinopropoxy)benzonitrile (Reduction)
The nitro group is reduced to an amino group using sodium dithionite.

Reagents:

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (2.0 g, 6.2 mmol)

Sodium dithionite (3.6 g, 20.7 mmol)

Water (30.4 mL)

37% Hydrochloric Acid (25 mL)

50% Sodium Hydroxide solution

Procedure:

Suspend 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile in water.[1]

Add sodium dithionite to the suspension and stir the mixture at 50°C for 2.5 hours.[1]

Heat the mixture to 70°C and slowly add 37% hydrochloric acid over a period of 2 hours.[1]

Continue heating for another hour.[1]

After cooling to room temperature, basify the mixture to pH 11 with a 50% sodium hydroxide

solution.[1]

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic

layer with water, dry over magnesium sulfate, and evaporate the solvent to obtain 2-Amino-

4-methoxy-5-(3-morpholinopropoxy)benzonitrile.[1]

Step 4: Synthesis of 2-Amino-4-methoxy-5-(3-
morpholinopropoxy)benzamide (Hydrolysis)
The nitrile group is hydrolyzed to a primary amide.
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Reagents:

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

Concentrated Sulfuric Acid or a suitable basic catalyst

Water

Procedure: Note: A specific detailed protocol for this intermediate was not found in the

searched literature. A general procedure for nitrile hydrolysis is provided and should be

optimized.

Dissolve 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile in a suitable solvent.

Add a catalyst, such as concentrated sulfuric acid for acidic hydrolysis or a strong base for

basic hydrolysis.

Heat the reaction mixture to promote hydrolysis. The reaction progress should be monitored

by a suitable analytical technique (e.g., TLC or LC-MS).

Upon completion, neutralize the reaction mixture and extract the product with an organic

solvent.

Wash the organic layer, dry it, and concentrate it to yield the crude 2-Amino-4-methoxy-5-(3-

morpholinopropoxy)benzamide, which can be used in the next step with or without further

purification.

Step 5: Synthesis of 7-Methoxy-6-(3-
morpholinopropoxy)quinazolin-4(3H)-one (Cyclization)
The amino-benzamide intermediate is cyclized with formamide to form the quinazolinone ring

system.

Reagents:

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide

Formamide
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Ammonium formate (optional, as a catalyst)

Procedure:

Heat a mixture of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide and a large

excess of formamide to 170-180°C.[2]

Maintain this temperature for 3-4 hours.[2]

Concentrate the reaction mixture under reduced pressure at 140-150°C to remove excess

formamide.[2]

Stir the residue in methanol at 45-50°C and then cool to 5-10°C to precipitate the product.[2]

Filter the solid to obtain 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one.[2]

Step 6: Synthesis of 4-Chloro-7-methoxy-6-(3-
morpholinopropoxy)quinazoline (Chlorination)
The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom using

phosphorus oxychloride.

Reagents:

7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one

Phosphorus oxychloride (POCl₃)

A tertiary amine base (e.g., Diisopropylethylamine, optional)

Procedure:

Suspend 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one in phosphorus

oxychloride.

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
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After completion, carefully quench the excess phosphorus oxychloride by pouring the

reaction mixture onto crushed ice.

Neutralize the acidic solution with a base (e.g., ammonia solution or sodium bicarbonate).

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to

yield 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.

Step 7: Synthesis of Gefitinib (Condensation)
The final step is the condensation of the 4-chloroquinazoline intermediate with 3-chloro-4-

fluoroaniline.

Reagents:

4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline

3-chloro-4-fluoroaniline

Isopropanol

Procedure:

Dissolve 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline and 3-chloro-4-

fluoroaniline in isopropanol.

Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

Cool the reaction mixture to room temperature to allow the product to crystallize.

Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain Gefitinib.[2]

4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline
+ 3-chloro-4-fluoroaniline Isopropanol Reflux Gefitinib

Click to download full resolution via product page

Figure 3: Final condensation step to synthesize Gefitinib.
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Safety Precautions
All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate

personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be

worn at all times. Handle all chemicals with care, paying close attention to the safety data

sheets (SDS) for each reagent, particularly for corrosive and toxic substances like phosphorus

oxychloride and nitric acid.

Disclaimer: These protocols are intended for informational purposes for qualified professionals

and should be adapted and optimized as necessary. All laboratory work should be conducted

with appropriate safety measures in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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